

X-ray Crystal Structure of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-6-methylisonicotinic acid

Cat. No.: B1267078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the X-ray crystal structure of **2-Hydroxy-6-methylisonicotinic acid**. Despite its availability from various chemical suppliers, a detailed, publicly accessible X-ray crystal structure has not been reported in the crystallographic literature to date. This document outlines the known physicochemical properties of the compound, presents a putative experimental protocol for its synthesis and crystallization based on analogous compounds, and details a general methodology for X-ray crystal structure determination. This guide is intended to serve as a foundational resource for researchers interested in the solid-state characterization of this and related small molecules.

Introduction

2-Hydroxy-6-methylisonicotinic acid, a derivative of isonicotinic acid, holds potential interest for various applications in medicinal chemistry and materials science. The arrangement of atoms in the crystalline state, determinable by X-ray crystallography, is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This information is critical for its potential development in pharmaceutical formulations and other advanced materials. However, a definitive X-ray crystal structure of **2-Hydroxy-6-**

methylisonicotinic acid is not currently available in open literature. This guide provides a framework for approaching the crystallographic analysis of this compound.

Physicochemical Properties

While a crystal structure is not available, some fundamental properties of **2-Hydroxy-6-methylisonicotinic acid** have been reported, primarily by commercial suppliers. A summary of this information is presented in Table 1.

Property	Value	Source
CAS Number	86454-13-9	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1]
Molecular Weight	153.14 g/mol	[1]
Melting Point	>300 °C	[1]
Appearance	White to off-white powder/crystals	N/A
Solubility	Sparingly soluble in water and common organic solvents	General Observation

Table 1: Physicochemical Properties of **2-Hydroxy-6-methylisonicotinic acid**.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of **2-Hydroxy-6-methylisonicotinic acid**. These are based on established methods for similar small organic molecules.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Putative Synthesis of **2-Hydroxy-6-methylisonicotinic Acid**

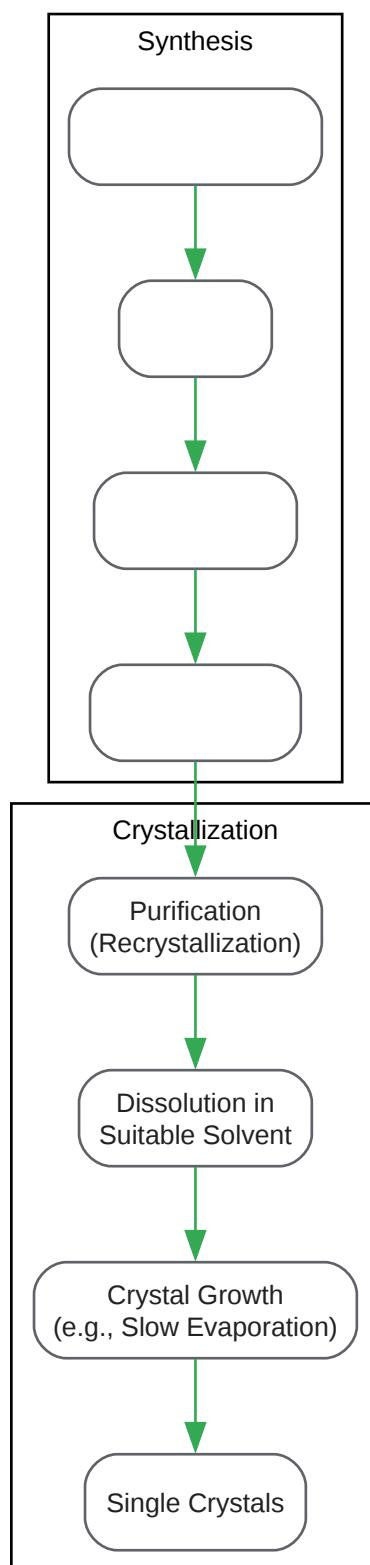
A potential synthetic route to **2-Hydroxy-6-methylisonicotinic acid** could involve the oxidation of a corresponding picoline derivative, followed by hydroxylation. A generalized procedure is as follows:

- Oxidation: 2,6-Lutidine (2,6-dimethylpyridine) is oxidized using a strong oxidizing agent such as potassium permanganate ($KMnO_4$) or nitric acid in an aqueous medium. The reaction is typically heated to reflux for several hours to ensure complete conversion to 2-methyl-6-pyridinecarboxylic acid.
- Hydroxylation: The resulting 2-methyl-6-pyridinecarboxylic acid can be hydroxylated at the 4-position. This can be a challenging transformation and may require specialized reagents, such as a strong base and a source of oxygen, or enzymatic methods.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure **2-Hydroxy-6-methylisonicotinic acid**.

Crystallization

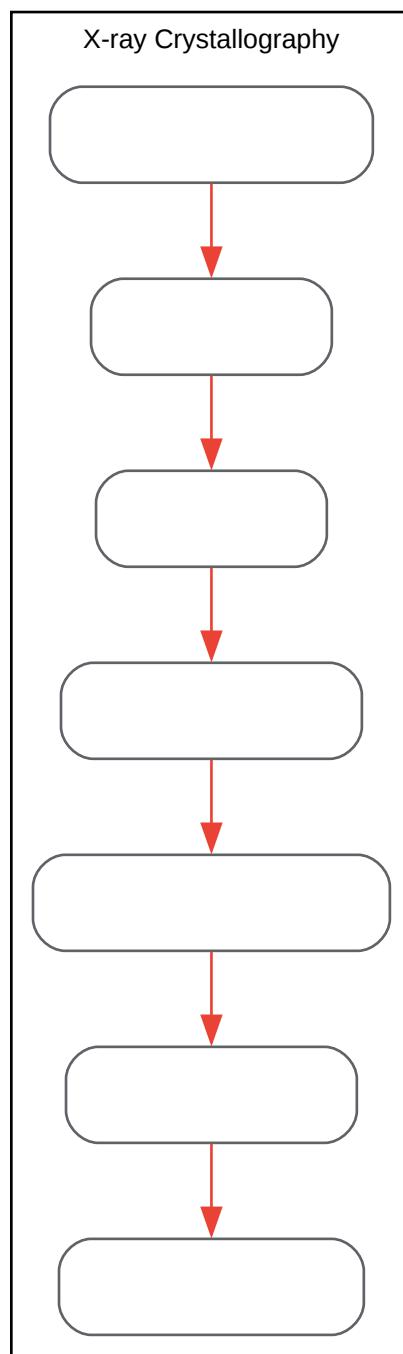
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[\[2\]](#)[\[3\]](#) Several common techniques can be employed:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is prepared. The solution is loosely covered and left undisturbed at a constant temperature. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
- Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes crystal growth.


X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are generally followed for X-ray crystal structure determination:[\[4\]](#)[\[5\]](#)

- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- Structure Solution: The initial crystal structure is determined from the processed data using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to obtain the final, accurate crystal structure.


Visualizations

The following diagrams illustrate generalized workflows for the synthesis and crystallographic analysis of a small molecule like **2-Hydroxy-6-methylisonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and crystallization of a small organic molecule.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDROXY-6-METHYLISONICOTINIC ACID | 86454-13-9 [chemicalbook.com]
- 2. Getting crystals your crystallographer will treasure: a beginner's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray Crystal Structure of 2-Hydroxy-6-methylisonicotinic Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267078#x-ray-crystal-structure-of-2-hydroxy-6-methylisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com